4-Pyrimidinecarboxamide, N-hydroxy- (9CI)
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Overview
Description
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a carboxamide and an N-hydroxy group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI) typically involves the reaction of pyrimidine derivatives with hydroxylamine. One common method includes the following steps:
Starting Material: Pyrimidine-4-carboxylic acid.
Reagents: Hydroxylamine hydrochloride and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the N-hydroxy carboxamide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) can be compared with other pyrimidine derivatives, such as:
Pyrimidine-4-carboxamide: Lacks the N-hydroxy group, resulting in different chemical and biological properties.
N-Hydroxy-2-pyrimidinecarboxamide: Similar structure but with the N-hydroxy group at a different position, leading to variations in reactivity and applications.
Pyrimidine-4-carboxylic acid: The precursor in the synthesis of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI), with distinct chemical behavior due to the absence of the carboxamide and N-hydroxy groups.
The uniqueness of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI) lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
131346-22-0 |
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Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
N-hydroxypyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c9-5(8-10)4-1-2-6-3-7-4/h1-3,10H,(H,8,9) |
InChI Key |
ZOCWDWMASUCTTI-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1C(=O)NO |
Canonical SMILES |
C1=CN=CN=C1C(=O)NO |
Synonyms |
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) |
Origin of Product |
United States |
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